2-Hydroxypropyl-beta-cyclodextrin

Übersicht

Beschreibung

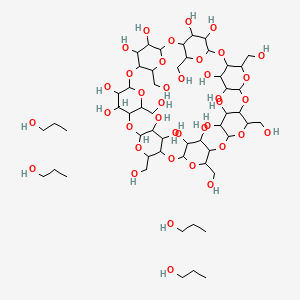

2-Hydroxypropyl-beta-cyclodextrin is a chemically modified cyclic oligosaccharide derived from beta-cyclodextrin. It is widely used in various fields due to its ability to enhance the solubility and stability of hydrophobic compounds. This compound is particularly valued in pharmaceutical formulations, where it acts as an excipient to improve drug delivery and bioavailability .

Vorbereitungsmethoden

2-Hydroxypropyl-beta-cyclodextrin is synthesized through the chemical modification of beta-cyclodextrin. The primary method involves the reaction of beta-cyclodextrin with propylene oxide under alkaline conditions. This reaction introduces hydroxypropyl groups into the beta-cyclodextrin molecule, resulting in the formation of this compound . Industrial production methods typically involve the use of large-scale reactors and controlled reaction conditions to ensure consistent product quality and yield .

Analyse Chemischer Reaktionen

Host-Guest Complexation Mechanisms

HP-β-CD forms inclusion complexes via hydrophobic interactions within its toroidal cavity. Key factors influencing binding include:

Cavity Size and Guest Compatibility

-

The cavity diameter (~6.0–6.5 Å) optimally accommodates molecules like steroids and aromatic compounds . For example:

Thermodynamic Drivers

-

Release of high-energy water molecules from the cavity upon guest inclusion is a primary driver, with exergonic complexation energies (e.g., △E = −23.7 kcal/mol for myricetin) .

-

Binding constants () vary with guest structure:

| Guest Molecule | (M⁻¹) | Solubility Enhancement | Source |

|---|---|---|---|

| Hydrocortisone acetate | 484 | 64-fold | |

| Myricetin | 31.45 | 31.45-fold | |

| Scutellarin | 1,925 | Not reported |

Solubility Enhancement and Stability

HP-β-CD significantly improves aqueous solubility of hydrophobic compounds through linear proportionality between cyclodextrin concentration and drug solubility . For example:

-

Hydrocortisone acetate solubility increased from M (pure) to M in HP-β-CD solutions .

-

Benzoyl chloride derivatives show higher binding constants with meta-substituted guests due to better cavity fit, releasing more water molecules .

Degradation Reactions

HP-β-CD undergoes acid-catalyzed hydrolysis :

-

In 7.7 M HCl at 30°C, 95.7% ring opening occurs within 9 hours .

-

Degradation follows pseudo-first-order kinetics, with secondary hydrolysis of opened rings .

Multicomponent Complexation

HP-β-CD forms higher-order complexes:

-

2:1 (HP-β-CD:Cholesterol) complexes exhibit stronger binding than 1:1 complexes. Head-to-head (HH) and head-to-tail (HT) dimer orientations show higher affinity due to optimal alignment with cholesterol’s hydrophobic regions .

-

Molecular dynamics simulations confirm hydrogen bonding and van der Waals interactions stabilize these complexes .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Drug Delivery Systems

HPβCD is widely utilized in drug formulation to enhance the solubility and bioavailability of poorly water-soluble drugs. Its ability to form inclusion complexes with hydrophobic drugs allows for improved drug stability and release profiles. For instance, studies have demonstrated that HPβCD can effectively enhance the solubility of dexibuprofen through solid self-nanoemulsifying drug delivery systems (SNEDDS), resulting in a nano-emulsion size of approximately 120 nm, which significantly improves oral bioavailability .

1.2 Cholesterol Management

HPβCD has been investigated as a therapeutic agent for conditions like Niemann-Pick type C disease, where it aids in intracellular cholesterol transport. Experimental therapies using HPβCD have shown promising results in improving cholesterol solubility, reducing neurodegeneration, and increasing lifespan in animal models . However, concerns regarding its inflammatory effects have also been noted, indicating a need for careful evaluation in clinical settings .

1.3 Stabilization of Drug Formulations

The compound has been shown to stabilize amorphous solid dispersions of drugs like felodipine, enhancing their dissolution rates compared to crystalline forms. This stabilization is crucial for maintaining the efficacy of drugs during storage and administration .

Food Technology Applications

2.1 Food Preservation

In the food industry, HPβCD is utilized for its ability to encapsulate sensitive compounds such as phycocyanin, enhancing their stability against heat, pH changes, and light exposure. This encapsulation not only protects the active ingredients but also improves their antioxidant activity, making HPβCD a valuable tool in food preservation and coloring applications .

2.2 Flavor and Aroma Enhancement

HPβCD can encapsulate volatile flavor compounds, thereby enhancing the flavor profiles of food products. This application is particularly beneficial in creating stable formulations that retain desirable sensory characteristics over time.

Environmental Applications

3.1 Water Purification

HPβCD has been explored for its potential in water treatment processes, particularly in removing contaminants from drinking water. Its capability to form complexes with various pollutants enhances the efficiency of purification systems .

Case Studies

Wirkmechanismus

The primary mechanism of action of 2-Hydroxypropyl-beta-cyclodextrin involves the formation of inclusion complexes with guest molecules. This encapsulation enhances the solubility and stability of the guest molecules, facilitating their delivery and bioavailability . In medical applications, it interacts with cholesterol and other lipids, aiding in their removal from cells and tissues . The molecular targets and pathways involved include cholesterol transport proteins and lipid metabolism pathways .

Vergleich Mit ähnlichen Verbindungen

2-Hydroxypropyl-beta-cyclodextrin is unique among cyclodextrin derivatives due to its enhanced water solubility and reduced toxicity . Similar compounds include:

Alpha-cyclodextrin: Composed of six glucose units, it has a smaller cavity and is less soluble in water compared to this compound.

Beta-cyclodextrin: The parent compound, it has lower solubility and higher toxicity compared to its hydroxypropyl derivative.

Gamma-cyclodextrin: Composed of eight glucose units, it has a larger cavity but is less commonly used due to its higher cost.

This compound stands out due to its balance of solubility, stability, and safety, making it a preferred choice in many applications .

Biologische Aktivität

2-Hydroxypropyl-beta-cyclodextrin (HP-β-CyD) is a modified cyclic oligosaccharide that has gained attention for its diverse biological activities, particularly in the fields of pharmacology and medicine. This article explores its biological activity, focusing on its anticancer properties, therapeutic applications in lysosomal storage disorders, and potential side effects.

Anticancer Properties

Recent studies have highlighted the potential of HP-β-CyD as an anticancer agent. A pivotal study demonstrated that HP-β-CyD inhibits the proliferation of various leukemic cell lines, including those from acute myeloid leukemia (AML) and chronic myeloid leukemia (CML). The mechanism involves the reduction of intracellular cholesterol levels, leading to G2/M cell-cycle arrest and apoptosis in leukemic cells. Notably, HP-β-CyD was effective against CML cells harboring the T315I BCR-ABL mutation, which is typically resistant to standard therapies .

Key Findings:

- Inhibition of Cell Proliferation : HP-β-CyD significantly reduced the growth of leukemic cells.

- Mechanism of Action : Induces G2/M arrest and apoptosis through cholesterol modulation.

- In Vivo Efficacy : Intraperitoneal administration improved survival rates in leukemia mouse models without significant adverse effects .

Therapeutic Applications in Niemann-Pick Disease

HP-β-CyD has been approved for treating Niemann-Pick Type C (NPC) disease, a genetic disorder characterized by impaired cholesterol trafficking. Clinical studies have shown that HP-β-CyD improves intracellular cholesterol transport, reduces neurodegeneration, and enhances lifespan in NPC model organisms .

Clinical Insights:

- Dosage and Administration : In a study involving a 12-year-old patient with NPC, biweekly intrathecal injections of HP-β-CyD were well tolerated, leading to improvements in neurological symptoms and biomarkers associated with cholesterol metabolism .

- Safety Profile : Generally safe with reported side effects including transient headaches and nausea .

Side Effects and Inflammatory Responses

While HP-β-CyD shows promise in various therapeutic contexts, it is essential to consider potential side effects. Research indicates that prolonged administration may lead to increased hepatic inflammation and fibrotic markers in certain animal models. This raises concerns about the long-term safety of HP-β-CyD therapy, especially regarding liver health .

Summary of Side Effects:

- Hepatic Inflammation : Increased markers of inflammation observed after extended treatment.

- High-Frequency Hearing Loss : Reported in some patients receiving intrathecal HP-β-CyD, suggesting a need for monitoring auditory function during treatment .

Comparative Biological Activity

To further elucidate the biological activity of HP-β-CyD, a comparative analysis with other cyclodextrins is beneficial. The following table summarizes key properties:

| Property | This compound | Sulfobutylether-beta-cyclodextrin |

|---|---|---|

| Solubility | High | Moderate |

| Anticancer Activity | Significant against leukemia | Limited |

| Cholesterol Modulation | Effective | Less effective |

| Safety Profile | Generally safe | Well tolerated |

Eigenschaften

IUPAC Name |

5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H70O35.4C3H8O/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;4*1-2-3-4/h8-63H,1-7H2;4*4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZRWCHBEBFPRGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCO.CCCO.CCCO.CCCO.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H102O39 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94035-02-6 | |

| Record name | β-Cyclodextrin, 2-hydroxypropyl ethers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.